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Rp-8-Br-PET-cyclic GMPS, Sodium Salt

Cat. No.: B3420134
CAS No.: 172806-20-1
M. Wt: 540.3 g/mol
InChI Key: DBYADRPTMRXVDJ-QJYCJHSLSA-N
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Description

Overview of Cyclic GMP (cGMP) as a Second Messenger

Cyclic guanosine (B1672433) monophosphate (cGMP) is a crucial cyclic nucleotide that acts as a second messenger in numerous cellular processes. wikipedia.orgnih.gov Derived from guanosine triphosphate (GTP) through the action of the enzyme guanylyl cyclase, cGMP is a key player in signal transduction. wikipedia.orgderangedphysiology.compressbooks.pub Its synthesis can be triggered by various stimuli, including the binding of nitric oxide (NO) to soluble guanylyl cyclase (sGC) or the activation of particulate guanylyl cyclase (pGC) by natriuretic peptides. derangedphysiology.comresearchgate.net

Once produced, cGMP exerts its effects by interacting with specific downstream effector molecules. researchgate.net These interactions modulate a wide range of cellular functions, including the regulation of vascular smooth muscle tone, retinal phototransduction, calcium homeostasis, and neurotransmission. nih.govpressbooks.pub The cGMP signaling pathway is integral to the function of the cardiovascular system, kidneys, lungs, liver, and brain. researchgate.net The concentration and duration of cGMP signals are tightly controlled by phosphodiesterases (PDEs), enzymes that degrade cGMP, thereby terminating its action. wikipedia.orgderangedphysiology.compressbooks.pub

Role of cGMP-Dependent Protein Kinases (cGKs/PKGs) in Cellular Regulation

A primary mechanism through which cGMP mediates its effects is by activating cGMP-dependent protein kinases (PKGs), also known as cGKs. nih.govnih.gov These serine/threonine-specific protein kinases are major intracellular receptors for cGMP. wikipedia.orgnih.gov In mammals, two genes encode for PKG, resulting in different isozymes, including PKG-I (with Iα and Iβ isoforms) and PKG-II. physiology.orgphysiology.orgnih.gov

The activation of PKG occurs when cGMP binds to specific regulatory domains on the kinase, causing a conformational change that unleashes its catalytic activity. nih.govwikipedia.orgphysiology.org The activated kinase then phosphorylates serine and threonine residues on a multitude of target proteins. nih.gov This phosphorylation can alter the proteins' activity, subcellular localization, or regulatory properties, leading to widespread cellular changes. nih.gov Key processes regulated by PKG include smooth muscle relaxation, platelet function, cell division, and nucleic acid synthesis. wikipedia.org For instance, in vascular smooth muscle, PKG activation leads to a decrease in intracellular calcium levels and a reduction in the calcium sensitivity of contractile proteins, resulting in vasodilation. nih.govmdpi.com

Rationale for Developing and Utilizing Selective Cyclic Nucleotide Analogs in Research

To dissect the complex signaling pathways mediated by cyclic nucleotides like cGMP, researchers rely on specialized molecular tools. Cyclic nucleotide analogs are synthetic versions of these second messengers, designed with specific modifications to their chemical structure. mdpi.comnih.gov The development of these analogs is driven by the need for compounds with improved properties for research applications, such as enhanced membrane permeability to facilitate entry into intact cells, increased resistance to degradation by PDEs for more sustained effects, and improved target specificity to isolate the function of a particular signaling component. mdpi.comnih.govnih.gov

These analogs can be designed as either agonists, which mimic the action of the natural messenger and activate its targets, or as antagonists, which block the messenger's effects, thereby inhibiting the pathway. mdpi.comnih.gov By using selective analogs, scientists can investigate the specific roles of different components of the cGMP pathway, such as distinguishing the effects mediated by PKG from those mediated by other cGMP effectors like cGMP-gated ion channels or PDEs. mdpi.comresearchgate.net This targeted approach is invaluable for understanding the molecular basis of signal transduction in both health and disease. nih.govresearchgate.net

Historical Context of Rp-Diastereomers as Kinase Inhibitors and Research Tools

A significant breakthrough in the development of research tools for cyclic nucleotide signaling was the discovery of phosphorothioate (B77711) analogs. In these molecules, a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety is replaced by a sulfur atom, creating a chiral center at the phosphorus atom. This results in two diastereomers: the Sp-isomer and the Rp-isomer. nih.govacs.org

It was discovered that the Rp-diastereomers of adenosine (B11128) 3',5'-cyclic monophosphorothioate (Rp-cAMPS) and guanosine 3',5'-cyclic monophosphorothioate (Rp-cGMPS) act as competitive inhibitors of cAMP- and cGMP-dependent protein kinases, respectively. mdpi.comnih.govnih.gov This finding was pivotal, as it provided researchers with the first potent and specific antagonists for these kinases. These Rp-isomers bind to the cGMP-binding sites on PKG but fail to induce the conformational change necessary for kinase activation, thereby competitively blocking the binding and action of endogenous cGMP. nih.gov The development of these and subsequent, more refined Rp-diastereomers has proven to be extremely useful for studying the molecular underpinnings of signal transduction. nih.gov

The Profile of Rp-8-Br-PET-cyclic GMPS, Sodium Salt

This compound, is a prominent example of a next-generation cyclic nucleotide analog designed for high potency and specificity. nih.gov It is a cell-permeable and reversible competitive inhibitor of cGMP-dependent protein kinases. rndsystems.commedchemexpress.comcaymanchem.com

PropertyValueSource
Full Chemical Name β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, Sodium Salt nih.gov
Synonyms Rp-8-Bromo-PET-cGMPS medchemexpress.com
Molecular Formula C₁₈H₁₄BrN₅NaO₆PS rndsystems.comcaymanchem.com
Molecular Weight 562.27 g/mol rndsystems.com
CAS Number 185246-32-6 rndsystems.comcaymanchem.com

This compound incorporates several modifications to the cGMP structure, including a bromine atom at the 8-position and a β-phenyl-1,N2-etheno group, which contribute to its high affinity and selectivity for PKG. researchgate.netbiolog.de Furthermore, it is resistant to hydrolysis by many phosphodiesterases, ensuring its stability and sustained action within cellular systems. medchemexpress.comcaymanchem.combiolog.de

Research Findings on Kinase Inhibition

Rp-8-Br-PET-cGMPS is recognized as one of the most specific and potent inhibitors of PKG-I available for studies in intact cells. nih.govnih.gov Its inhibitory action is crucial for distinguishing PKG-mediated events from other cGMP-dependent pathways.

Target KinaseInhibition Constant (Ki)Source
cGMP-dependent protein kinase I (cGKI) 35 nM medchemexpress.comcaymanchem.com
cGMP-dependent protein kinase II (cGKII) 30 nM medchemexpress.comcaymanchem.com
Protein Kinase A (PKA) 11 µM medchemexpress.comcaymanchem.com

The data clearly demonstrates its high potency for both cGKI and cGKII, with significantly lower affinity for the related protein kinase A (PKA), highlighting its selectivity. medchemexpress.comcaymanchem.com However, it is important to note that under certain experimental conditions, specifically in the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS can act as a partial agonist of cGKIα. nih.govcaymanchem.com This dual characteristic necessitates careful interpretation of experimental results. Studies have also shown its ability to inhibit cGMP-gated cation channels, though less potently than its effect on PKG. medchemexpress.comcaymanchem.com Research has utilized this inhibitor to explore the role of PKG in diverse processes, from photoreceptor cell death mechanisms to smooth muscle relaxation. rndsystems.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15BrN5O6PS B3420134 Rp-8-Br-PET-cyclic GMPS, Sodium Salt CAS No. 172806-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN5O6PS.Na/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);/q;+1/p-1/t10-,12-,13-,16-,31?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPQLHYWRTQCX-WKKXCKAJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5NaO6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660599
Record name Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185246-32-6, 172806-20-1
Record name DF-003 sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185246326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DF-003 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QQM5R5DWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Rp 8 Br Pet Cyclic Gmps

Interaction with cGMP-Dependent Protein Kinases (cGKs/PKGs)

Rp-8-Br-PET-cGMPS is well-characterized as a modulator of cGK activity, exhibiting a complex interaction profile that includes competitive inhibition, direct binding, and even partial agonism under specific cellular contexts.

Competitive and Reversible Inhibition of cGKI and cGKII Isoforms

Rp-8-Br-PET-cGMPS acts as a competitive and reversible inhibitor of cGMP-dependent protein kinases. tocris.comrndsystems.comcaymanchem.com It effectively blocks the activation of both cGKI and cGKII isoforms by the endogenous activator, cGMP. caymanchem.com Kinetic studies have demonstrated its high potency, with reported inhibitor constant (Ki) values of approximately 35 nM for cGKI and 30 nM for cGKII. caymanchem.comadooq.com This inhibition is achieved by competing with cGMP for binding to the regulatory domains of the kinases. nih.gov The compound's efficacy as a PKG inhibitor has been demonstrated in various cell types, including human platelets, where it antagonizes the activation of PKG by cGMP analogs. nih.gov

Table 1: Inhibitory Constants (Ki) of Rp-8-Br-PET-cGMPS for cGK Isoforms

Isoform Ki (nM) Reference
cGKI 35 caymanchem.com
cGKII 30 caymanchem.comadooq.com

Binding to cGMP-Binding Domains

The inhibitory action of Rp-8-Br-PET-cGMPS is a direct consequence of its ability to bind to the cGMP-binding domains of cGKs. nih.gov These kinases possess regulatory domains that, upon binding cGMP, undergo a conformational change, leading to the activation of their catalytic domains. By occupying these binding sites, Rp-8-Br-PET-cGMPS prevents the binding of cGMP and thereby precludes kinase activation. nih.gov Research utilizing affinity chromatography has confirmed that Rp-8-Br-PET-cGMPS interacts with known cGMP-binding proteins, including PKG1β. nih.gov Furthermore, computational modeling and molecular dynamics simulations have been employed to understand the binding modes of cGMP analogs, including Rp-8-Br-PET-cGMPS, within the cyclic nucleotide-binding domains of related proteins like cyclic nucleotide-gated (CNG) channels. researchgate.netacs.org

Modulation of cGKI Activity as a Partial Agonist Under Specific Conditions

Interestingly, the interaction of Rp-8-Br-PET-cGMPS with cGKI is not purely antagonistic. Under certain experimental conditions, particularly in the absence of cGMP stimulation, it can function as a partial agonist of cGKI. caymanchem.comnih.gov Studies have shown that at higher concentrations, Rp-8-Br-PET-cGMPS can stimulate cGKIα-dependent processes, such as the growth of vascular smooth muscle cells. nih.gov This partial agonism is characterized by a Ki value of 1 µM for the activation of cGKI in the absence of cGMP. caymanchem.com This dual activity highlights the complexity of its modulatory role and suggests that its ultimate effect can be dependent on the cellular concentration of both the compound and endogenous cGMP.

Allosteric Effects on cGK Conformation

The binding of Rp-8-Br-PET-cGMPS to the cGMP-binding sites of cGKI induces a conformational change in the enzyme. nih.gov This allosteric effect has been demonstrated using fluorescence resonance energy transfer (FRET)-based biosensors that incorporate the cGMP binding domains of cGKI. nih.gov The conformational change induced by Rp-8-Br-PET-cGMPS is reportedly similar to that induced by the full agonist, cGMP. nih.gov This finding provides a structural basis for its partial agonist activity, suggesting that while it can induce a conformational shift, this shift may not be as effective as that caused by cGMP in leading to full kinase activation. nih.gov

Interaction with Phosphodiesterases (PDEs)

A key feature of Rp-8-Br-PET-cGMPS that enhances its utility as a research tool is its resistance to degradation by the enzymes that normally break down cGMP.

Resistance to Hydrolysis by Mammalian Cyclic Nucleotide-Responsive Phosphodiesterases (e.g., PDE11)

Rp-8-Br-PET-cGMPS is notably resistant to hydrolysis by mammalian cyclic nucleotide-responsive phosphodiesterases. nih.govbiolog.de This includes resistance to PDE11 and the cGMP-specific PDE, PDE5. caymanchem.comnih.gov The phosphorothioate (B77711) modification in its structure is a key determinant of this resistance. nih.gov This metabolic stability ensures that the compound's concentration remains relatively constant over the course of an experiment, allowing for a more precise investigation of its effects on cGK without the confounding variable of its degradation. While it is not hydrolyzed by PDE5, it has been shown to potently inhibit this phosphodiesterase. nih.gov

Table 2: Interaction of Rp-8-Br-PET-cGMPS with Phosphodiesterases

PDE Family Interaction Reference
PDE5 Resistant to hydrolysis; potent inhibitor nih.gov
PDE11 Resistant to hydrolysis caymanchem.com

Inhibition of Specific PDE Isoforms (e.g., PDE5, PDE10)

Rp-8-Br-PET-cyclic GMPS demonstrates notable interactions with several phosphodiesterase (PDE) isoforms, the enzymes responsible for the degradation of cyclic nucleotides. Research indicates that the compound is a potent inhibitor of the cGMP-specific phosphodiesterase type V (PDE5), an enzyme critical in cardiovascular function and other physiological processes. nih.gov Unlike its substrate, cGMP, Rp-8-Br-PET-cyclic GMPS is not hydrolyzed by PDE5, allowing it to act as a stable inhibitor. nih.gov

Furthermore, studies using affinity chromatography on retinal extracts from mouse models of retinitis pigmentosa have identified that Rp-8-Br-PET-cGMPS can bind to several PDE isoforms, including PDE1β, PDE1c, and PDE6α. nih.gov The compound is also reported to be resistant to hydrolysis by phosphodiesterase 11 (PDE11), suggesting a degree of selectivity in its interactions with the broader PDE family. medchemexpress.comcaymanchem.com This resistance to degradation by certain PDEs contributes to its stability as a research tool. biolog.de

Table 1: Interaction of Rp-8-Br-PET-cyclic GMPS with PDE Isoforms

PDE Isoform Interaction Type Source
PDE5 Potent Inhibition nih.gov
PDE1β Binding nih.gov
PDE1c Binding nih.gov
PDE6α Binding nih.gov
PDE11 Resistant to Hydrolysis medchemexpress.comcaymanchem.com

Interaction with Cyclic Nucleotide-Gated (CNG) Channels

Rp-8-Br-PET-cyclic GMPS acts as an inhibitor of cyclic nucleotide-gated (CNG) channels, particularly those found in the retina. biolog.de These channels are essential for signal transduction in photoreceptor cells. mdpi.com The inhibitory effect of Rp-8-Br-PET-cyclic GMPS on cGMP-induced activation of these channels has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 25 µM. medchemexpress.comcaymanchem.com

In the context of retinal physiology, Rp-8-Br-PET-cyclic GMPS has been shown to reduce the activity of both rod and cone CNG channels. nih.govresearchgate.netbiorxiv.org This inhibition leads to a decrease in the apparent affinity of the channels for cGMP. nih.gov For instance, at a concentration of 50 µM, Rp-8-Br-PET-cGMPS was found to decrease the apparent affinity of rod CNG channels by approximately 4.9-fold and cone CNG channels by about 3.2-fold. nih.gov This action effectively reduces the number of open CNG channels that can be modulated by light, thereby lowering photoreceptor response amplitudes. nih.govbiorxiv.org This mimics a state of light adaptation or saturation and can lead to the silencing of rod photoreceptor responses under low-light conditions. nih.govbiorxiv.org

The inhibitory action of Rp-8-Br-PET-cyclic GMPS on CNG channels exhibits a degree of concentration-dependent selectivity between rod and cone isoforms. nih.govbiorxiv.org At lower concentrations (below 10 µM), the compound displays a preference for inhibiting rod CNG channels over cone channels. nih.govbiorxiv.org The concentration for half-maximal inhibition (EC50) for rod channels was approximately 10 times lower than that for cone channels (0.45 µM for rods versus 4.4 µM for cones). nih.govbiorxiv.org However, this selectivity diminishes at higher concentrations, where the inhibition levels for both channel types become similar. nih.govbiorxiv.org This suggests a potential, albeit weak, for discriminating between these two types of photoreceptor channels based on the concentration of the inhibitor. nih.gov

Table 2: Inhibitory Effect of Rp-8-Br-PET-cGMPS on Retinal CNG Channels

Channel Type Parameter Value Source
Rod CNG Channel EC50 (at <10 µM) 0.45 µM nih.govbiorxiv.org
Cone CNG Channel EC50 (at <10 µM) 4.4 µM nih.govbiorxiv.org
Rod CNG Channel Affinity Decrease (at 50 µM) ~4.9 fold nih.gov
Cone CNG Channel Affinity Decrease (at 50 µM) ~3.2 fold nih.gov

Cross-Talk with Other Kinase Pathways

Beyond its primary targets, Rp-8-Br-PET-cyclic GMPS shows interactions with other kinase pathways, most notably the protein kinase A (PKA) pathway.

Rp-8-Br-PET-cyclic GMPS is a significantly less potent inhibitor of PKA compared to its potent inhibition of PKG. nih.gov Kinetic analyses have determined its apparent inhibition constant (Ki) for antagonizing the activation of purified PKA type II to be approximately 10 µM to 11 µM. nih.govmedchemexpress.comcaymanchem.com This is substantially higher than its Ki for PKG type I (0.03 µM), indicating a high degree of selectivity for PKG over PKA. nih.gov In studies using degenerating mouse retinas, Rp-8-Br-PET-cGMPS was also found to bind to the PKA1α subunit. nih.gov

Table 3: Comparative Inhibition Constants (Ki) of Rp-8-Br-PET-cyclic GMPS

Kinase Target Apparent Ki Source
PKG Type I 0.03 µM nih.gov
PKA Type II 10 µM nih.gov
PKA 11 µM medchemexpress.comcaymanchem.com

The compound's high selectivity for PKG over PKA is evident in cellular assays. In intact human platelets, a 0.1 mM concentration of Rp-8-Br-PET-cyclic GMPS antagonized PKG activation without affecting the activation of PKA. nih.gov Similarly, in studies on rat tail arteries, the compound did not alter the forskolin-induced relaxation, a process mediated by PKA. nih.govnih.gov This lack of interference with PKA-mediated effects underscores its utility as a selective tool for studying cGMP-dependent signaling pathways, distinct from cAMP/PKA pathways. nih.govnih.gov

Modulation of ERK/MAP Kinase Signaling

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that converts extracellular stimuli into a wide array of cellular responses. The modulation of this pathway by Rp-8-Br-PET-cyclic GMPS, Sodium Salt, appears to be indirect and highly dependent on the specific cellular context and the prevailing signaling network. The compound's primary mechanism of action is as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG). nih.govbiolog.de Consequently, its influence on ERK/MAPK signaling is mediated through the upstream regulation of PKG.

Research in human platelets has delineated a novel signaling pathway where agonists like von Willebrand factor (VWF) and thrombin sequentially activate PKG, which in turn leads to the activation of p38 MAPK. nih.gov This study demonstrated that p38 subsequently plays a critical role in mediating the PKG-dependent activation of ERK. nih.gov In this system, the application of Rp-8-Br-PET-cGMPS, as a PKG inhibitor, significantly inhibited agonist-induced phosphorylation of p38. nih.gov By blocking the phosphorylation of p38, the compound effectively diminishes the downstream activation of ERK, highlighting an inhibitory role in this specific cascade. nih.gov This sequential activation suggests that in certain cell types, PKG acts as an upstream activator of a p38/ERK module. nih.gov

Experimental ModelKey FindingsImplication for ERK/MAPK SignalingReference
Human Platelets Rp-8-Br-PET-cGMPS inhibited low-dose thrombin-induced phosphorylation of p38 MAPK.By inhibiting the upstream kinase PKG, the compound prevents the phosphorylation of p38, which is necessary for subsequent ERK activation in this pathway. nih.gov
Reconstituted Cell Model (with PKG) A dominant-negative p38 mutant or p38 inhibitors were found to diminish PKG-induced phosphorylation of ERK.This supports the finding that p38 activation is an intermediary step between PKG and ERK activation. nih.gov

In contrast, studies conducted in a different biological system revealed a different outcome. In research using organotypic retinal cultures from murine models of retinitis pigmentosa (RP), Rp-8-Br-PET-cGMPS was investigated for its therapeutic potential. nih.gov Affinity chromatography coupled with mass spectrometry successfully identified MAPK1/3 (ERK1/2) as proteins that associated with Rp-8-Br-PET-cGMPS in retinal tissue from these models. nih.gov However, despite this physical association, further functional analysis showed that the compound had no discernible effect on either the expression or the activity of photoreceptor MAPK1/3. nih.gov

Experimental ModelKey FindingsImplication for ERK/MAPK SignalingReference
Murine Retinal Cultures (rd1, rd2, rd10 mice) MAPK1/3 (ERK1/3) were identified as interacting proteins with Rp-8-Br-PET-cGMPS.Despite the physical association, the compound did not alter the expression or activity of MAPK1/3 in photoreceptors. nih.gov

These contrasting findings underscore that the effect of Rp-8-Br-PET-cGMPS on the ERK/MAPK signaling pathway is not universal. While it can exert an indirect inhibitory effect in systems where PKG is a positive upstream regulator of the p38/ERK axis, such as in platelets, this mechanism is not conserved across all cell types. nih.govnih.gov In photoreceptors, for instance, the pathway appears to be regulated independently of the mechanisms affected by this particular PKG inhibitor. nih.gov Therefore, the modulation of ERK/MAPK signaling by Rp-8-Br-PET-cGMPS is conditional and dependent on the specific intracellular signaling architecture.

Advanced Research Methodologies and Applications

In Vitro Studies Using Purified Enzymes and Cell Lines

In vitro research utilizing purified components of signaling cascades and cultured cells has been fundamental in characterizing the biochemical and cellular activities of Rp-8-Br-PET-cGMPS. These studies provide a detailed understanding of its mechanism of action at the molecular level.

Kinetic Analysis of Kinase Inhibition (e.g., K_i Determination for cGKIα and cGKIβ)

Rp-8-Br-PET-cGMPS is recognized primarily as a competitive inhibitor of cGMP-dependent protein kinase (cGK or PKG). Kinetic analyses with purified cGKI isozymes, specifically cGKIα and cGKIβ, have been performed to quantify its inhibitory potency. These studies have determined the inhibitor constant (K_i), which reflects the concentration of the inhibitor required to produce half-maximum inhibition.

Kinetic analysis using purified cGKIα and cGKIβ revealed that Rp-8-Br-PET-cGMPS is a potent competitive inhibitor with a K_i value of approximately 0.03 µM (30-35 nM) for both isozymes. nih.govmedchemexpress.com This demonstrates its high affinity for the cGMP-binding sites on the regulatory domain of cGKI. In contrast, its inhibitory activity against cyclic AMP-dependent protein kinase (PKA) is significantly lower, with a reported K_i of 10-11 µM, indicating a high degree of selectivity for cGK over PKA. nih.govmedchemexpress.com This selectivity is a crucial feature for researchers aiming to specifically probe cGK-mediated pathways without confounding effects from the PKA signaling cascade. nih.gov However, it is important to note that under conditions where cGMP is absent, Rp-8-Br-PET-cGMPS can act as a partial agonist of cGKI. medchemexpress.comresearchgate.net

EnzymeInhibitor Constant (K_i)Reference
cGMP-dependent Protein Kinase Iα (cGKIα)~35 nM medchemexpress.com
cGMP-dependent Protein Kinase Iβ (cGKIβ)0.03 µM (30 nM) nih.gov
cGMP-dependent Protein Kinase II (cGKII)30 nM medchemexpress.com
cAMP-dependent Protein Kinase (PKA) Type II10-11 µM nih.govmedchemexpress.com

Investigations of Conformational Changes in cGK Using Biophysical Techniques

The interaction of Rp-8-Br-PET-cGMPS with cGK extends beyond simple competitive inhibition and involves inducing specific structural changes in the kinase. Biophysical techniques, such as Fluorescence Resonance Energy Transfer (FRET), have been employed to study these conformational shifts. FRET-based constructs engineered to contain the cGMP binding sites of cGKI serve as sensitive reporters of conformational changes upon ligand binding.

Studies using such FRET sensors have revealed that the binding of Rp-8-Br-PET-cGMPS to the regulatory domain of cGKI induces a conformational change. researchgate.net Interestingly, this structural alteration is reported to be similar to that induced by the full agonist cGMP. researchgate.net This finding provides a molecular basis for the observation that Rp-8-Br-PET-cGMPS can act as a partial agonist, particularly for the cGKIα isoform, by promoting a structural state that is partially active even in the absence of cGMP. researchgate.net

Assessment of Metabolic Stability Towards Phosphodiesterases

A key advantage of Rp-8-Br-PET-cGMPS in research is its resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cyclic nucleotides and terminating their signals. The phosphorothioate (B77711) modification in the cyclic phosphate (B84403) moiety renders the compound highly stable against enzymatic hydrolysis.

Research has shown that Rp-8-Br-PET-cGMPS is not significantly hydrolyzed by several PDE families, including the cGMP-specific PDE5 and PDE11. nih.govmedchemexpress.com This metabolic stability ensures that the compound's concentration remains stable over the course of an experiment, allowing for more reliable and interpretable results without the confounding variable of inhibitor degradation. While resistant to hydrolysis, the compound can act as a potent inhibitor of certain PDEs, such as PDE5. nih.gov It has also been shown to interact with other cGMP-binding proteins, including PDE1 and PDE6, in retinal tissue. nih.gov

Evaluation of Cellular Permeability and Intracellular Distribution

For an inhibitor to be effective in cellular and tissue-based studies, it must be able to cross the cell membrane to reach its intracellular target. Rp-8-Br-PET-cGMPS was designed to have enhanced lipophilicity, a property that facilitates its passage across the lipid bilayers of cell membranes.

The inclusion of the β-phenyl-1,N2-etheno group significantly increases the lipophilicity of the molecule compared to less modified cGMP analogs. biolog.de This modification results in good membrane permeability, allowing the compound to be used effectively in studies with intact cells. researchgate.netbiolog.de Once inside the cell, it can interact with its target proteins, such as cGKI. Its stability against PDEs also contributes to its effectiveness in intact cells, as it is not rapidly cleared by metabolic enzymes. medchemexpress.combiolog.de

Cellular and Organotypic Culture Models

The properties of Rp-8-Br-PET-cGMPS established in in vitro assays make it a suitable tool for investigating cGK function in more complex biological systems like primary cell cultures and organotypic models.

Use in Primary Vascular Smooth Muscle Cells (VSMCs) to Monitor cGKI Activity and Cell Growth

Vascular smooth muscle cells (VSMCs) are a key cell type in the cardiovascular system where the cGMP/cGKI signaling pathway plays a critical role in regulating vascular tone and cellular growth. Rp-8-Br-PET-cGMPS has been utilized in primary VSMC cultures to dissect the specific contributions of cGKI to these processes.

In these models, cGKI activity can be monitored by observing the phosphorylation of downstream targets like the vasodilator-stimulated phosphoprotein (VASP). Studies have used Rp-8-Br-PET-cGMPS to antagonize the effects of cGKI activators. However, research has also revealed a more complex role for this compound. In the absence of a cGKI agonist, Rp-8-Br-PET-cGMPS (at 100 µM) was found to stimulate the growth of primary VSMCs in a manner dependent on the cGKIα isoform. researchgate.net This suggests that under certain conditions, its partial agonistic properties can dominate its inhibitory effects in intact cells. researchgate.netnih.gov This dual activity as both an inhibitor of agonist-stimulated activity and a partial agonist in its own right highlights the necessity for careful interpretation of data generated using this compound as the sole means of implicating cGKI in a signaling process. researchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, Sodium Salt Rp-8-Br-PET-cGMPS, Rp-PET
cyclic guanosine (B1672433) monophosphate cGMP
cGMP-dependent protein kinase cGK, PKG
cGMP-dependent protein kinase type I alpha cGKIα
cGMP-dependent protein kinase type I beta cGKIβ
cyclic AMP-dependent protein kinase PKA
Phosphodiesterase PDE
Vasodilator-stimulated phosphoprotein VASP
8-Bromo-cGMP 8-Br-cGMP

Application in Cultured Porcine Granulosa Cells for Hormone Release Studies

Rp-8-Br-PET-cGMPS has been utilized to investigate the role of cyclic guanosine monophosphate (cGMP)-dependent intracellular mechanisms in regulating ovarian hormone secretion. In studies involving cultured porcine granulosa cells, this compound, known as an inhibitor of both cGMP-dependent protein kinase (PKG) and cGMP-gated ion channels (CGI), as well as a stimulator of cGMP-specific phosphodiesterases (PDE), has demonstrated specific effects on hormone release. nih.gov

Research has shown that Rp-8-Br-PET-cGMPS exhibits a biphasic effect on progesterone (B1679170) release while consistently suppressing the secretion of Insulin-like Growth Factor I (IGF-I). nih.gov At a concentration of 1 nM, it was found to inhibit the release of oxytocin (B344502). nih.govresearchgate.net Furthermore, studies have demonstrated that Rp-8-Br-PET-cGMPS suppresses progesterone release across all tested doses. nih.govresearchgate.net These findings suggest that the cGMP pathway, likely mediated predominantly by PKG, is involved in controlling the release of ovarian steroid and nonapeptide hormones. nih.govresearchgate.net

Table 1: Effect of Rp-8-Br-PET-cGMPS on Hormone Release in Cultured Porcine Granulosa Cells

Hormone Assayed Rp-8-Br-PET-cGMPS Concentration Observed Effect Reference
Progesterone All tested doses Suppression nih.govresearchgate.net
Progesterone 0.01-100 nM Biphasic Effect nih.gov
Oxytocin 1 nM Inhibition nih.govresearchgate.net
Oxytocin 0.01-100 nM General Decrease nih.gov

Investigation in Organotypic Retinal Cultures for Photoreceptor Studies

In the context of retinal research, particularly concerning degenerative diseases like retinitis pigmentosa (RP), Rp-8-Br-PET-cGMPS serves as a critical investigative tool. nih.gov Elevated levels of cGMP and the subsequent over-activation of PKG are implicated in photoreceptor cell death. nih.govnih.gov As an inhibitor of PKG, Rp-8-Br-PET-cGMPS is used in organotypic retinal cultures to probe the mechanisms of photoreceptor degeneration and survival. nih.gov

A study using affinity chromatography identified that Rp-8-Br-PET-cGMPS interacts with several known cGMP-binding proteins in degenerating mouse retinas, including PKG1β, PDE1β, PDE1c, and PDE6α. nih.gov However, when applied to organotypic retinal cultures, the compound was found to have no discernible effect on the expression or activity of MAPK1/3, proteins that are sometimes linked to cGMP/PKG signaling in other systems. nih.gov This highlights the compound's specific, though not exclusive, targeting of the cGMP pathway in retinal tissue. nih.gov The use of such cGMP analogues that inhibit PKG has been shown to prevent rod degeneration in animal models of the disease. nih.gov

Studies on Platelet Aggregation in Experimental Sepsis Models

The role of the cGMP signaling pathway in platelet dysfunction during sepsis has been explored using Rp-8-Br-PET-cGMPS in experimental rat models. nih.govnih.gov Sepsis, often induced experimentally by lipopolysaccharide (LPS), can lead to an increase in intraplatelet cGMP levels, which is associated with a significant reduction in ADP-induced platelet aggregation. nih.gov

Research has demonstrated that the pre-incubation of platelets with Rp-8-Br-PET-cGMPS, a PKG inhibitor, fully prevents the reduction in platelet aggregation caused by LPS. nih.govnih.gov This finding indicates that the inhibitory effect of LPS on platelet function is mediated through cGMP-dependent mechanisms, with a major role for PKG activation. nih.gov In control rats not treated with LPS, Rp-8-Br-PET-cGMPS had no significant effect on platelet aggregation. nih.gov These studies underscore the compound's utility in dissecting the molecular pathways governing platelet activity in systemic inflammatory conditions.

Table 2: Effect of Rp-8-Br-PET-cGMPS on Platelet Aggregation in LPS-Treated Rats

Treatment Group Platelet Aggregation Response Role of Rp-8-Br-PET-cGMPS Reference
LPS-Treated 76% reduction in ADP-induced aggregation Fully reversed the inhibitory effect of LPS nih.gov

Ex Vivo Tissue Preparations and Animal Models (Excluding Clinical Human Trials)

Studies on Smooth Muscle Relaxation (e.g., Pulmonary Veins, Rat Tail Arteries, Bronchioles)

Rp-8-Br-PET-cGMPS is instrumental in studying the nitric oxide (NO)/cGMP/PKG signaling pathway, a key regulator of smooth muscle tone. physiology.org The activation of this pathway leads to smooth muscle relaxation and vasodilation through several mechanisms, including the reduction of intracellular calcium levels and calcium desensitization of the contractile apparatus. physiology.orgnih.gov As a PKG inhibitor, Rp-8-Br-PET-cGMPS allows researchers to block these effects and thereby confirm the pathway's involvement. For instance, studies on ovine fetal pulmonary veins have employed this inhibitor to investigate vascular relaxation mechanisms. biolog.de By inhibiting PKG, the compound helps to elucidate the specific contribution of this kinase to the relaxation of various smooth muscle tissues, from large arteries to microvessels. physiology.org

Analysis of Lymphatic Contractility and Flow-Dependent Modulation

The regulation of lymphatic pumping is crucial for interstitial fluid balance, and the cGMP/PKG pathway plays a significant role in this process. Studies on isolated, cannulated rat thoracic ducts have used Rp-8-Br-PET-cGMPS to investigate how this pathway modulates lymphatic contractility in response to changes in pressure and flow. nih.gov

In these ex vivo preparations, the application of Rp-8-Br-PET-cGMPS induced lymphatic vessel constriction. nih.gov It also altered the typical flow-induced inhibition of lymphatic pumping. Specifically, the compound led to a non-significant increase in contraction frequency at transmural pressures of 3 and 5 cm H₂O. nih.gov These experiments demonstrate that the cGMP/PKG signaling pathway is a key regulator of the intrinsic lymphatic pump and its response to mechanical forces like pressure and fluid flow. nih.gov

Table 3: Effect of Rp-8-Br-PET-cGMPS on Rat Thoracic Duct Contractility

Experimental Condition Parameter Measured Observed Effect of Rp-8-Br-PET-cGMPS Reference
Varied Transmural Pressure Lymphatic Tone Induced constriction nih.gov
Transmural Pressure (3 & 5 cm H₂O) Contraction Frequency Non-significant increase nih.gov

Investigation of Synaptic Plasticity and Memory Consolidation in Brain Regions (e.g., Lateral Amygdala)

The cGMP-PKG signaling pathway is also implicated in neuronal processes, including synaptic plasticity and memory formation. Research into these mechanisms has utilized PKG inhibitors to parse the pathway's contribution. While studies have often employed the close analog Rp-8-Br-cGMPS, they provide insight into the role of PKG inhibition in memory consolidation. nih.gov For example, investigations have explored the interplay between the cGMP-PKG system and the cAMP-PKA system in the hippocampus. It was found that memory enhancement by a PDE4 inhibitor (which increases cAMP) was blocked by a PKA inhibitor but not by the PKG inhibitor Rp-8-Br-cGMPS, suggesting distinct roles and timings for these two cyclic nucleotide pathways in the consolidation of long-term memory. nih.gov

Evaluation in Murine Models of Retinal Degeneration

The therapeutic potential of Rp-8-Br-PET-cyclic GMPS, Sodium Salt, has been investigated in various murine models that recapitulate key aspects of human retinal degeneration, particularly retinitis pigmentosa (RP). In these models, photoreceptor loss is often linked to elevated levels of cyclic guanosine-3',5'-monophosphate (cGMP) and the subsequent over-activation of cGMP-dependent protein kinase (PKG). nih.gov The primary aim of using Rp-8-Br-PET-cyclic GMPS is to inhibit this pathological PKG activity and thereby prevent photoreceptor cell death. nih.gov

Research has utilized several mouse models of RP, including the rd1, rd2, and rd10 mice, each featuring distinct genetic mutations that lead to photoreceptor degeneration. nih.gov The rd1 and rd10 models are characterized by mutations in the gene for the β-subunit of rod phosphodiesterase (PDE) 6, which results in an accumulation of cGMP in photoreceptors. biorxiv.org The evaluation of Rp-8-Br-PET-cyclic GMPS in these models is crucial for understanding its efficacy in a biological system where the target pathway is dysregulated. Studies in organotypic retinal cultures from rd1 mice, for instance, have been instrumental in assessing the direct protective effects of cGMP analogues on photoreceptors at the onset of degeneration. biorxiv.org The lipophilic nature of Rp-8-Br-PET-cyclic GMPS, enhanced by the PET-group, facilitates its penetration across cell membranes to reach its intracellular targets. biorxiv.orgnih.gov

Affinity Chromatography and Mass Spectrometry for Target Identification

To elucidate the mechanism of action of this compound, and to understand its target selectivity within the degenerating retina, researchers have employed advanced proteomics techniques. nih.gov Affinity chromatography coupled with mass spectrometry has been a key methodology for isolating and identifying the proteins that directly interact with this cGMP analog. nih.govnih.gov This approach is critical for verifying its intended targets and uncovering potential off-target effects or additional mechanisms of action. nih.gov

In studies using retinal tissues from rd1, rd2, and rd10 mouse models, affinity chromatography was used to pull down proteins that bind to Rp-8-Br-PET-cyclic GMPS. nih.gov The compound was immobilized on beads to serve as bait for its interacting partners in retinal lysates. nih.gov Subsequent analysis of the captured proteins by mass spectrometry allowed for their precise identification. nih.govnih.gov

These investigations revealed that Rp-8-Br-PET-cyclic GMPS binds to a specific set of proteins. nih.gov The findings confirmed its interaction with several known cGMP-binding proteins, which are key components of the cGMP signaling pathway implicated in retinal degeneration. nih.govmdpi.com The identified interactors are summarized in the table below.

Table 1: Proteins Identified as Interactors of Rp-8-Br-PET-cyclic GMPS in Murine Retinal Degeneration Models

Protein Class Identified Proteins Putative Role in Retina
Known cGMP-Binding Proteins PKG1β, PDE1β, PDE1c, PDE6α, PKA1α Signal transduction, cGMP metabolism, phosphorylation cascades
Associated Proteins MAPK1/3 Cellular signaling pathways

Data sourced from studies on rd1, rd2, and rd10 mouse models. nih.gov

Role in Specific Biological Pathways and Systems

Nitric Oxide (NO)-cGMP-PKG Signaling Axis

The nitric oxide (NO) signaling pathway is fundamental to numerous physiological functions. NO activates soluble guanylyl cyclase (sGC), which in turn synthesizes cGMP. This second messenger, cGMP, primarily exerts its effects by activating PKG. Rp-8-Br-PET-cGMPS serves as a critical experimental inhibitor within this axis.

The NO-cGMP-PKG pathway is a principal regulator of vascular tone. In vascular smooth muscle cells, activation of PKG leads to a cascade of phosphorylation events that decrease intracellular calcium levels and desensitize the contractile apparatus to calcium, resulting in muscle relaxation and vasodilation. nih.gov The use of Rp-8-Br-PET-cGMPS has been instrumental in confirming the role of PKG in these processes. Studies have shown that inhibitors of this pathway can reverse the effects of vasodilators. tocris.com For instance, research on porcine coronary veins demonstrated that Rp-8-Br-PET-cGMPS plays a significant role in nitrovasodilator-induced relaxation, highlighting the central function of PKG in mediating this response. tocris.comrndsystems.com The cGMP signaling pathway, for which Rp-8-Br-PET-cGMPS is an inhibitor, is a key target for therapies aimed at conditions like cerebral ischemia, where regulation of vascular relaxation is crucial. nih.gov

The cGMP-PKG signaling cascade is also involved in modulating neuronal functions, including neurotransmitter release and synaptic plasticity. biolog.de Research on hippocampal slices has utilized Rp-8-Br-PET-cGMPS to probe the role of PKG in long-term potentiation (LTP), a cellular correlate of learning and memory. In one study, the application of Rp-8-Br-PET-cGMPS before tetanus stimulation led to a significant decrease in the early phase of LTP (E-LTP) compared to controls. nih.gov This finding suggests that PKG activity is necessary for the normal expression of this form of synaptic plasticity. The compound has been used to demonstrate that while enhancing cGMP-PKG signaling can improve long-term memory, this process also requires subsequent cAMP-PKA signaling, illustrating a complex interplay between these pathways in the brain. nih.gov

The NO-cGMP pathway is a well-established inhibitor of platelet aggregation. Rp-8-Br-PET-cGMPS has been used to confirm the role of PKG in this process. In experimental models of sepsis, where platelet dysfunction is common, lipopolysaccharide (LPS) treatment was found to increase intraplatelet cGMP levels and reduce platelet aggregation. nih.gov The introduction of Rp-8-Br-PET-cGMPS fully reversed this LPS-induced inhibition of platelet aggregation, indicating that the effect is mediated through PKG activation. nih.gov These findings underscore the critical role of the cGMP/PKG-dependent mechanism in modulating platelet activity during inflammatory states. nih.gov However, some studies note that certain cGMP analogs, including inhibitors like Rp-8-Br-PET-cGMPS, can have effects on platelets that are independent of PKG action, suggesting a complex pharmacology. nih.gov

Table 1: Effect of Rp-8-Br-PET-cGMPS on LPS-Induced Platelet Inhibition

Treatment Group Condition Outcome Source
Platelets from LPS-treated rats ADP-induced aggregation 76% reduction in aggregation compared to control nih.gov
Platelets from LPS-treated rats + Rp-8-Br-PET-cGMPS (25 μM) ADP-induced aggregation Inhibition of aggregation was fully prevented/reversed nih.gov
Platelets from saline-treated rats (control) + Rp-8-Br-PET-cGMPS (25 μM) ADP-induced aggregation No significant effect on aggregation nih.gov

Cross-Regulation of Cyclic Nucleotide Pathways

Cellular signaling is often characterized by intricate networks of cross-talk between different pathways. The cGMP and cyclic adenosine (B11128) monophosphate (cAMP) pathways, mediated by PKG and protein kinase A (PKA) respectively, are prime examples of such interplay.

Rp-8-Br-PET-cGMPS has been employed to investigate the interactions between cGMP and cAMP signaling. While it is a potent inhibitor of PKG, it inhibits PKA with a much lower potency. medchemexpress.comcaymanchem.com This selectivity allows for the differentiation of the two pathways. Studies in porcine ovarian granulosa cells have shown that blocking PKG with Rp-8-Br-PET-cGMPS can lead to an increase in the percentage of cells with immunoreactive cAMP. nih.gov This suggests a regulatory relationship where the inhibition of the cGMP/PKG pathway can influence the cAMP/PKA system. nih.gov In the context of memory, research indicates that memory enhancement via the cGMP-PKG pathway is dependent on subsequent activation of cAMP-PKA signaling, further highlighting the cooperative nature of these pathways. nih.gov Furthermore, studies using affinity chromatography identified that Rp-8-Br-PET-cGMPS can bind to PKA1α in retinal extracts, directly demonstrating a physical interaction, although its functional inhibition of PKA is significantly weaker than for PKG. nih.gov

The ability to distinguish between cGMP and cAMP-driven cellular events is crucial for understanding their specific roles. Rp-8-Br-PET-cGMPS is a valuable tool for this purpose due to its higher selectivity for PKG over PKA. nih.gov The inhibitory constants (Ki) clearly illustrate this preference. Rp-8-Br-PET-cGMPS blocks the activation of cGKI and cGKII with Ki values of 35 nM and 30 nM, respectively, whereas its Ki for inhibiting PKA is 11 μM (11,000 nM). medchemexpress.comcaymanchem.com This significant difference in potency allows researchers to use the compound at concentrations that selectively inhibit PKG without substantially affecting PKA, thereby enabling the clear differentiation of their respective downstream effects. nih.gov This makes it one of the most specific PKG-I inhibitors among the known cyclic nucleotide analogs. nih.gov

Table 2: Inhibitory Constants (Ki) of Rp-8-Br-PET-cGMPS for Protein Kinases

Target Kinase Inhibitory Constant (Ki) Source
cGMP-dependent Protein Kinase I (cGKI) 35 nM medchemexpress.comcaymanchem.com
cGMP-dependent Protein Kinase II (cGKII) 30 nM medchemexpress.comcaymanchem.com
cAMP-dependent Protein Kinase (PKA) 11 µM (11,000 nM) medchemexpress.comcaymanchem.com

Calcium Homeostasis and Ion Channel Modulation

The compound exerts significant influence over cellular calcium levels and ion channel activity, primarily through its interaction with components of the cGMP signaling pathway.

Influence on Intracellular Calcium Concentrations

Rp-8-Br-PET-cGMPS directly impacts intracellular calcium (Ca²⁺) concentrations by blocking Ca²⁺ influx through cyclic nucleotide-gated channels (CNGCs). nih.gov This mechanism is particularly critical in photoreceptor cells, where toxic levels of cGMP can lead to excessive channel opening and calcium overload. nih.gov The broader cGMP-dependent protein kinase (PKG) signaling pathway, which this compound inhibits, is a known regulator of intracellular calcium. nih.gov In vascular smooth muscle, for instance, PKG activation typically leads to a reduction in intracellular Ca²⁺. researchgate.net By inhibiting PKG, Rp-8-Br-PET-cGMPS can interfere with this regulatory process. Furthermore, studies involving related cGMP analogs have demonstrated an ability to inhibit cytoplasmic Ca²⁺ release, suggesting that modulation of the cGMP pathway by compounds like Rp-8-Br-PET-cGMPS can have profound effects on calcium homeostasis. nih.gov

Regulation of L-type Ca²+ Channels

While direct studies on the effect of Rp-8-Br-PET-cGMPS on L-type calcium channels are limited, its mechanism of action allows for well-founded inferences. Research has shown that elevated cGMP and the subsequent activation of PKG lead to a pronounced inhibition of L-type Ca²⁺ channel currents in cells such as pinealocytes and ventricular myocytes. nih.govnih.gov This inhibition is a result of PKG-mediated phosphorylation. nih.gov As a potent inhibitor of PKG, Rp-8-Br-PET-cGMPS would be expected to counteract this effect. By blocking PKG activity, the compound would prevent the cGMP-induced inhibition of L-type Ca²⁺ channels, thereby maintaining their activity in the presence of elevated cGMP.

Interaction with cGMP-Gated Ion Channels

Rp-8-Br-PET-cGMPS is a well-documented inhibitor of cyclic nucleotide-gated (CNG) channels, which are crucial non-selective cation channels activated by the direct binding of cGMP or cAMP. nih.govtocris.com This inhibitory action is central to its function in the retina. biolog.de In the phototransduction cascade, the opening of CNG channels by cGMP is a key step. researchgate.net Rp-8-Br-PET-cGMPS acts as a competitive antagonist at the cGMP-binding site of these channels. tocris.com This has been demonstrated to reduce the activity of both rod and cone CNG channels. researchgate.net

Table 1: Inhibitory Effects of Rp-8-Br-PET-cGMPS on Retinal CNG Channels
Channel TypeParameterValueReference
Rod Photoreceptor CNG ChannelIC₅₀~25 µM adooq.com
General Retinal CNG ChannelsActionInhibitor biolog.de

Cellular Growth and Proliferation Pathways (e.g., Vascular Smooth Muscle Cell Growth)

The nitric oxide (NO)/cGMP/PKG signaling pathway is a critical regulator of cellular functions, including proliferation, particularly in the vascular system. nih.gov In vascular smooth muscle cells (VSMCs), this pathway generally exerts an anti-proliferative effect. jci.org cGMP is known to inhibit VSMC proliferation, and its effects are mediated through targets like PKG. nih.govjci.org

As a specific inhibitor of PKG, Rp-8-Br-PET-cGMPS serves as a tool to investigate and modulate these effects. By blocking PKG, the compound can reverse the inhibitory signals on cell growth that are normally triggered by cGMP. This interaction highlights the compound's role in pathways that control cell phenotype and proliferation, which are independent of its effects on intracellular calcium. nih.gov In studies on epithelial ovarian cancer, a related cGMP analog was shown to suppress proliferation by interfering with the EGFR/PLCγ1 signaling pathway, further underscoring the role of cGMP signaling in controlling cell growth. nih.gov

Hormone Secretion Mechanisms (e.g., Ovarian Granulosa Cells)

Rp-8-Br-PET-cGMPS has been shown to directly modulate hormone secretion in ovarian cells, indicating the involvement of cGMP-dependent mechanisms in reproductive endocrinology. In vitro studies using cultured porcine ovarian granulosa cells demonstrated that Rp-8-Br-PET-cGMPS has a complex, dose-dependent effect on the release of key hormones. nih.gov

The compound was observed to have a biphasic effect on progesterone (B1679170) release and to suppress the secretion of Insulin-like Growth Factor I (IGF-I). nih.gov It also generally decreased oxytocin (B344502) release. nih.gov These findings suggest that the cGMP/PKG pathway, which Rp-8-Br-PET-cGMPS inhibits, is a key intracellular mediator in the control of ovarian steroid and peptide hormone release. nih.govresearchgate.net

Table 2: Effect of Rp-8-Br-PET-cGMPS on Hormone Release from Porcine Ovarian Granulosa Cells
HormoneConcentration Range (nM)Observed EffectReference
Progesterone0.01 - 10Inhibition nih.gov
100Stimulation nih.gov
Oxytocin0.01 - 100Inhibition nih.gov
IGF-I0.01 - 100Suppression nih.gov

Retinal Photoreceptor Function and Degeneration Mechanisms

The most extensively documented role for Rp-8-Br-PET-cGMPS is in the study of retinal function and disease, particularly hereditary retinal degenerations like Retinitis Pigmentosa (RP). nih.govnih.govbiorxiv.org In many forms of RP, a gene mutation leads to the dysfunction of phosphodiesterase 6 (PDE6), an enzyme that degrades cGMP. biorxiv.org This results in a toxic accumulation of intracellular cGMP in photoreceptors. nih.govbiorxiv.org

Elevated cGMP has two primary detrimental effects: it causes excessive activation of PKG and forces CNG channels to remain open, leading to a cytotoxic influx of Ca²⁺ and Na⁺. nih.gov Both pathways contribute to photoreceptor cell death. biorxiv.org

Rp-8-Br-PET-cGMPS has emerged as a key therapeutic candidate because it simultaneously inhibits both of these damaging pathways. nih.govbiolog.de By acting as an antagonist for both PKG and CNG channels, the compound can impede photoreceptor death. nih.govnih.gov In vivo studies using mouse models of RP (such as rd1 and rd10 mice) have shown that treatment with Rp-8-Br-PET-cGMPS can robustly protect rod photoreceptors and preserve the viability and function of cone photoreceptors. biorxiv.org Affinity chromatography experiments have confirmed that the compound is highly target-specific, binding to a limited number of cGMP-interacting proteins in the retina, including PKG and PDE isoforms. nih.gov

Structural Activity Relationships and Analog Design Considerations

Impact of the Rp-Diastereomeric Configuration on Activity and Specificity

The stereochemistry at the phosphorus atom is a critical determinant of the biological activity of phosphorothioate (B77711) analogs of cyclic nucleotides. In Rp-8-Br-PET-cGMPS, the "Rp" configuration refers to the arrangement of the sulfur atom, which replaces a non-bridging oxygen in the cyclic phosphate (B84403) group. This specific diastereomeric form is crucial for its inhibitory action on cGMP-dependent protein kinases (PKG).

The Rp-isomers of cGMP phosphorothioates generally act as antagonists of PKG, while the corresponding Sp-diastereomers are typically agonists. The Rp configuration allows the molecule to bind to the cGMP-binding sites of PKG without inducing the conformational change necessary for kinase activation. This competitive inhibition is potent, with Rp-8-Br-PET-cGMPS exhibiting Ki values of 35 nM and 30 nM for the inhibition of cGKI and cGKII activation by cGMP, respectively adooq.com.

Furthermore, the Rp configuration influences the compound's specificity. While it is a potent inhibitor of PKG, it is significantly less effective at inhibiting protein kinase A (PKA), with a Ki of 11 µM. This selectivity is important for dissecting the specific roles of cGMP/PKG signaling pathways in cellular processes. The compound also blocks cGMP-induced activation of cyclic nucleotide-gated (CNG) channels, albeit with a lower potency (IC50 = 25 µM) adooq.com. Studies have shown that while the Rp-modification can inhibit PKG, it may still allow for some level of CNG channel activation, highlighting a differential effect on these two major cGMP targets nih.govnih.gov.

Inhibitory Constants (Ki) and IC50 of Rp-8-Br-PET-cGMPS
TargetParameterValueReference
cGMP-dependent protein kinase I (cGKI)Ki35 nM adooq.com
cGMP-dependent protein kinase II (cGKII)Ki30 nM adooq.com
Protein Kinase A (PKA)Ki11 µM
Cyclic Nucleotide-Gated (CNG) ChannelsIC5025 µM adooq.com

Significance of the 8-Bromo-PET Modification for Lipophilicity and Membrane Permeability

To be effective in cellular and in vivo studies, cGMP analogs must be able to cross the cell membrane. The native cGMP molecule is highly polar and membrane-impermeant. The addition of the bromine atom at the 8-position of the guanine ring and the β-phenyletheno (PET) group across the N1 and N2 positions significantly increases the lipophilicity of the molecule.

The 8-bromo modification is a common strategy to enhance the membrane permeability of cGMP analogs researchgate.netresearchgate.net. The bulky and lipophilic PET group further contributes to this effect, allowing Rp-8-Br-PET-cGMPS to readily penetrate cell membranes and reach its intracellular targets. This increased lipophilicity is a key design feature that overcomes a major limitation of earlier generations of cGMP analogs. For instance, analogs like Rp-8-pCPT-cGMPS were developed to have high lipid solubility to effectively inhibit PKG within cells medchemexpress.com. The combination of the 8-bromo and PET modifications in Rp-8-Br-PET-cGMPS represents a further optimization of this principle, making it a valuable tool for studying cGMP signaling in intact cellular systems biolog.de.

Role of the Phosphorothioate Modification in Phosphodiesterase Resistance

A significant challenge in the use of cyclic nucleotides and their analogs in biological systems is their rapid degradation by phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond, inactivating the signaling molecule. The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate group, creating a phosphorothioate, renders the molecule resistant to hydrolysis by most PDEs pnas.orgnih.gov.

This resistance is a crucial feature of Rp-8-Br-PET-cGMPS, ensuring its metabolic stability and prolonging its intracellular duration of action. Studies have shown that phosphorothioate analogs of cGMP are hydrolyzed at a much slower rate than cGMP itself. For example, the maximal rate of hydrolysis of (Rp)-cGMP[S] by PDE is less than 0.2 s⁻¹, compared to 4000 s⁻¹ for cGMP nih.gov. This dramatic difference in hydrolysis rates allows for sustained levels of the analog within the cell, enabling more stable and reproducible experimental outcomes.

Comparative Analysis with Other cGMP Analogs and Inhibitors

The unique combination of modifications in Rp-8-Br-PET-cGMPS gives it a distinct pharmacological profile compared to other cGMP analogs and inhibitors.

Comparison with other Rp-modified analogs:

Rp-cGMPS: While also a PKG inhibitor, it is less potent and less membrane-permeable than Rp-8-Br-PET-cGMPS.

Rp-8-Br-cGMPS: This analog is a G-kinase antagonist with a Ki of 4 µM for PKG, but it can also act as a CNG channel agonist nih.gov.

Rp-8-pCPT-cGMPS: A competitive inhibitor of PKG with a Ki of 0.5 µM and high lipid solubility medchemexpress.com. It is considered a pan-PKG inhibitor, affecting both PKGI and PKGII nih.gov. In contrast, Rp-8-Br-PET-cGMPS shows some specificity for PKGI nih.gov.

Comparison with 8-substituted analogs:

8-Br-cGMP: This analog is a potent activator of both PKG and CNG channels and is more resistant to PDE hydrolysis than cGMP, but not to the extent of phosphorothioate analogs nih.govnih.gov.

8-pCPT-cGMP: An even more potent CNG channel agonist than 8-Br-cGMP, with high membrane permeability and resistance to PDE hydrolysis nih.gov.

Effects on Rod and Cone CNG Channels:

Electrophysiological studies have revealed differential effects of these analogs on rod and cone photoreceptor CNG channels. For instance, 8-Br-cGMP has a higher potency than cGMP in activating both rod and cone CNG channels. In contrast, PET-cGMP acts as a partial agonist nih.gov. Rp-8-Br-PET-cGMPS has been shown to reduce the activity of both rod and cone CNG channels nih.gov.

Comparative Activity of cGMP Analogs
CompoundPrimary Action on PKGAction on CNG ChannelsKey FeaturesReference
Rp-8-Br-PET-cGMPSInhibitor (Ki = 30-35 nM)Inhibitor (IC50 = 25 µM)High lipophilicity, PDE resistant, PKGI selective adooq.comnih.gov
Rp-8-pCPT-cGMPSInhibitor (Ki = 0.5 µM)Agonist with non-competitive antagonist activityHigh lipophilicity, PDE resistant, Pan-PKG inhibitor nih.govmedchemexpress.comnih.gov
Rp-8-Br-cGMPSInhibitor (Ki = 4 µM)Agonist (EC50 = 173.5 µM)PDE resistant nih.gov
8-Br-cGMPActivatorPotent ActivatorMembrane permeable, moderately PDE resistant nih.govnih.gov
8-pCPT-cGMPActivatorHighly Potent ActivatorHigh membrane permeability, PDE resistant nih.govnih.gov
PET-cGMPPartial AgonistPartial AgonistLipophilic nih.gov

Diastereoselective Synthetic Routes and Chemical Modifications for Research Purposes

The synthesis of phosphorothioate analogs of cyclic nucleotides presents a stereochemical challenge due to the creation of a chiral phosphorus center. The development of diastereoselective synthetic routes is crucial for obtaining pure Rp- or Sp-isomers.

A common approach for the diastereoselective synthesis of Rp-3',5'-cyclic phosphorothioates involves the cyclization and sulfurization of a nucleoside 5'-H-phosphonate monoester. This method can achieve a high diastereomeric ratio, for instance, a 9:1 ratio of the desired Rp-isomer to the undesired Sp-isomer. The success of this route often relies on the strategic use of protecting groups, such as silyl groups, to direct the cyclization. For example, selective 2',5'-disilylation of the starting nucleoside can favor the formation of the 3',5'-cyclic product. Purification of the final product and intermediates can often be achieved through crystallization, avoiding the need for chromatography.

For research purposes, further chemical modifications can be introduced to probe structure-activity relationships or to develop analogs with altered properties. These modifications can be made to the guanine base, the ribose sugar, or the phosphorothioate group. For instance, variations at the 8-position of the guanine ring with different substituents can modulate lipophilicity and target selectivity. Similarly, modifications to the PET group or the introduction of different functional groups on the ribose ring can be explored to fine-tune the compound's pharmacological profile. These synthetic strategies are essential for the continued development of novel and more specific cGMP analog probes and potential therapeutic agents.

Future Research Directions and Unresolved Questions

Comprehensive Mapping of Cellular Target Interactions and Off-Target Effects

While Rp-8-Br-PET-cGMPS is widely recognized as an inhibitor of cGMP-dependent protein kinases (PKG), a complete understanding of its full spectrum of cellular interactions is crucial for the precise interpretation of experimental results. The compound is known to be a competitive inhibitor of both PKG type Iα (cGKIα) and Iβ (cGKIβ), with reported Ki values of approximately 0.03 µM. nih.gov It also exhibits inhibitory action against PKG type II (cGKII). medchemexpress.com

However, its selectivity is not absolute. Research has shown that Rp-8-Br-PET-cGMPS can inhibit protein kinase A (PKA), though with a significantly lower potency, with a reported apparent Ki of 10 µM. nih.gov Furthermore, it acts as an antagonist of cGMP-gated cation channels (CNGCs) in the retina, with an IC50 of 25 µM. medchemexpress.com

A significant advancement in mapping the interactome of this compound came from a study utilizing affinity chromatography coupled with mass spectrometry in retinal extracts from mouse models of retinitis pigmentosa. nih.gov This research identified seven known cGMP-binding proteins that interact with Rp-8-Br-PET-cGMPS, including PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α. nih.gov Beyond these expected targets, the study revealed an additional 28 associated proteins, including MAPK1/3, which is known to be linked to cGMP/PKG signaling in other systems. nih.gov Interestingly, despite this association, the study found that Rp-8-Br-PET-cGMPS did not affect the expression or activity of MAPK1/3 in organotypic retinal cultures, suggesting that not all identified interactions are functionally significant in every context. nih.gov

Future research should aim to build upon these findings by systematically validating these potential off-target interactions across various cell types and experimental conditions. A comprehensive, quantitative map of its binding affinities and functional effects on a wider range of proteins will be invaluable for refining its use as a selective research tool.

Table 1: Documented Cellular Targets and Off-Target Interactions of Rp-8-Br-PET-cGMPS

Target ProteinInteraction TypeReported Affinity/PotencyReference(s)
cGMP-dependent protein kinase Iα (cGKIα)Competitive Inhibition / Partial AgonismKi ≈ 0.03 µM (inhibition); Ki = 1 µM (partial agonism) nih.govmedchemexpress.com
cGMP-dependent protein kinase Iβ (cGKIβ)Competitive InhibitionKi ≈ 0.03 µM nih.gov
cGMP-dependent protein kinase II (cGKII)InhibitionKi = 30 nM medchemexpress.com
Protein Kinase A (PKA)InhibitionKi ≈ 10 µM nih.govmedchemexpress.com
Cyclic Nucleotide-Gated (CNG) ChannelsAntagonismIC50 = 25 µM medchemexpress.com
Phosphodiesterase 1β (PDE1β)BindingIdentified via Affinity Chromatography nih.gov
Phosphodiesterase 1c (PDE1c)BindingIdentified via Affinity Chromatography nih.gov
Phosphodiesterase 6α (PDE6α)BindingIdentified via Affinity Chromatography nih.gov
Mitogen-activated protein kinase 1/3 (MAPK1/3)Associated ProteinIdentified via Affinity Chromatography nih.gov

Elucidation of Context-Dependent Inhibitory vs. Agonistic Actions

A critical and often overlooked aspect of Rp-8-Br-PET-cGMPS pharmacology is its capacity to exhibit partial agonistic activity under specific cellular conditions. While it is primarily employed as a competitive inhibitor of PKG in the presence of cGMP stimulation, research has revealed a more complex mode of action. nih.govnih.gov

A key study demonstrated that in the absence of the agonist cGMP, Rp-8-Br-PET-cGMPS can partially activate the cGKIα isoform. nih.gov This was observed in intact vascular smooth muscle cells (VSMCs), where at a concentration of 100 µM, the compound stimulated cell growth in a cGKIα-dependent manner, an effect typically associated with PKG activation. nih.gov Furthermore, kinase assays with purified cGKI isozymes confirmed this partial agonism. nih.gov The study also noted that Rp-8-Br-PET-cGMPS did not efficiently antagonize the activation of cGKI by the agonist 8-Br-cGMP in intact VSMCs. nih.gov This suggests that the cellular environment and the relative concentrations of the inhibitor and the endogenous agonist play a crucial role in determining the net effect of the compound.

The molecular basis for this dual functionality appears to lie in the conformational changes it induces upon binding to PKG. Experiments using a fluorescence resonance energy transfer (FRET)-based cGMP sensor protein, which incorporates the cGMP binding sites of cGKI, indicated that the binding of Rp-8-Br-PET-cGMPS induces a conformational change that is similar to that caused by the full agonist cGMP. nih.gov

This context-dependent activity highlights a significant unresolved question: what are the precise molecular determinants that switch Rp-8-Br-PET-cGMPS from an inhibitor to a partial agonist? Future research should focus on a detailed structural and biophysical characterization of the Rp-8-Br-PET-cGMPS-PKG complex, both in the presence and absence of cGMP. Understanding the stoichiometry of binding and the allosteric effects within the PKG holoenzyme will be essential for predicting its behavior in different cellular contexts.

Development of Next-Generation Analogs with Enhanced Selectivity or Specific Properties

The known off-target effects and the partial agonism of Rp-8-Br-PET-cGMPS create a clear impetus for the development of next-generation analogs with improved pharmacological profiles. The goal is to design molecules with enhanced selectivity for specific PKG isoforms or with tailored properties for specific research applications.

One promising direction is the modification of the phosphorothioate (B77711) group. Inspired by the neuroprotective effects of Rp-8-Br-PET-cGMPS (also referred to as CN03 in some studies) in models of retinitis pigmentosa, researchers have synthesized a phosphorodithioate (B1214789) analog, termed "dithio-CN03". diva-portal.orgacs.org This modification was achieved using H-phosphonothioate chemistry. diva-portal.org The resulting dithio-CN03 demonstrated significantly enhanced neuroprotective activity in an in vitro model of retinitis pigmentosa compared to the original compound. acs.org Furthermore, dithio-CN03 exhibits reduced hydrosolubility, a physicochemical property that could be advantageous for the development of sustained-release formulations for potential therapeutic applications. diva-portal.org

Another approach involves substitutions at other positions of the cGMP core. The synthesis of various analogs, such as Rp-8-pCPT-cGMPS, has been explored to modulate lipophilicity and cell permeability. biolog.demedchemexpress.com The development of a nitrated analog, Rp-8-nitro-cGMPS, from Rp-8-bromo-cGMPS has also been reported, which was found to inhibit PKG1α through a proposed S-guanylation-like modification. sigmaaldrich.com

Future efforts in this area should focus on a systematic structure-activity relationship (SAR) study, exploring a wider range of chemical modifications to the purine (B94841) ring, the ribose, and the cyclic phosphorothioate moiety. The aim should be to identify modifications that not only enhance selectivity for PKG isoforms but also potentially separate the inhibitory and agonistic activities of the parent compound. The development of analogs with different fluorescent labels or photo-activatable groups could also create powerful new tools for studying cGMP signaling dynamics.

Exploration of Novel Physiological Roles and Therapeutic Potential in Research Models (excluding clinical applications)

The application of Rp-8-Br-PET-cGMPS as a research tool has been instrumental in elucidating the role of PKG in various physiological processes. While its use in studying retinal degeneration is well-documented, its utility extends to other systems, and further exploration in diverse research models is warranted. nih.govdiva-portal.orgacs.org

In the field of neuroinflammation, Rp-8-Br-PET-cGMPS has been used to probe the role of the ANP-cGMP-PKG pathway in microglial cells. Studies have shown that atrial natriuretic peptide (ANP) induces a phagocytic phenotype in microglia through a PKG-dependent mechanism. The use of Rp-8-Br-PET-cGMPS was crucial in demonstrating that the ANP-induced rearrangements in the actin cytoskeleton and the subsequent increase in phagocytic activity were indeed mediated by PKG. nih.gov This opens up avenues for investigating the role of PKG in the resolution of neuroinflammation and the clearance of cellular debris in the central nervous system.

In vascular biology, Rp-8-Br-PET-cGMPS has been used to study the role of PKG in vasoregulation. It has been shown to inhibit the relaxation of rabbit aorta and porcine coronary veins induced by nitric oxide donors and cGMP analogs, confirming the central role of PKG in these processes. nih.govrndsystems.com Its use in isolated pressurized cerebral arteries has helped to differentiate the effects of various PKG inhibitors, highlighting its utility in studying basal and cGMP-stimulated PKG activity in intact vascular tissue. nih.gov

Future research should expand the use of Rp-8-Br-PET-cGMPS and its next-generation analogs to a broader range of research models. Investigating its effects in models of cardiovascular disease, neurodegenerative disorders beyond the retina, and metabolic syndromes could uncover novel physiological roles for PKG. Such studies, focused on fundamental research questions, will continue to build our understanding of cGMP signaling in health and disease.

Integration with Advanced Imaging and Optogenetic Techniques for Signaling Pathway Studies

The combination of pharmacological tools like Rp-8-Br-PET-cGMPS with advanced imaging and genetic techniques offers powerful new ways to dissect cGMP signaling pathways with high spatiotemporal resolution.

One area of great potential is the use of peptide microarrays for kinase activity profiling. This technology allows for the high-throughput screening of kinase substrates and the characterization of inhibitor specificity. nih.gov Rp-8-Br-PET-cGMPS has been used in such assays to confirm its inhibitory effect on PKGI and to distinguish its activity from that of other kinases like PKA. nih.gov Future studies could employ these microarrays to rapidly screen the selectivity of new Rp-8-Br-PET-cGMPS analogs against a large panel of kinases, accelerating the development of more specific inhibitors. Furthermore, applying this technique to cell lysates from different tissues or disease models treated with Rp-8-Br-PET-cGMPS could provide a global snapshot of the signaling pathways modulated by PKG.

While direct integration with optogenetics has not been extensively reported, the principle is highly attractive. Optogenetic tools that allow for the light-controlled production of cGMP could be used in conjunction with Rp-8-Br-PET-cGMPS to precisely control the timing and location of PKG activation and inhibition. This would allow researchers to dissect the role of PKG in specific subcellular compartments or in specific cells within a complex tissue with unprecedented precision.

The development of fluorescently tagged analogs of Rp-8-Br-PET-cGMPS would also be a major step forward. Such probes would allow for the direct visualization of the compound's distribution within cells and its binding to target proteins in real-time using advanced microscopy techniques like FRET or fluorescence lifetime imaging microscopy (FLIM). This would provide direct visual evidence of its target engagement and could help to resolve questions about its context-dependent activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.